Docusate Sodium

Geriatric Pharmacotherapy Stool Softener Efficacy Comparative Clinical Trial

For formulators, select Docusate Sodium (DSS) at USP/NF grade for its dual role: a non-stimulant stool softener with confirmed safety for at-risk patients, and a surfactant excipient that enhances dissolution of poorly soluble drugs at sub-CMC levels (CMC 8.2 mM). Unlike PEG, it leverages an FDA Type IV DMF for simpler filings. Industrial buyers choose DOSS for superior wetting kinetics and cost-efficiency in textile and coating processes. Specify the sodium salt for optimum solubility and lower cost versus calcium or potassium analogs.

Molecular Formula C20H37NaO7S
Molecular Weight 444.6 g/mol
CAS No. 577-11-7
Cat. No. B194777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocusate Sodium
CAS577-11-7
SynonymsAerosol OT
Colace
DEH Na SS
DEH-Na-SS
diethylhexyl sodium sulfosuccinate
Dioctyl Sulfosuccinate
Dioctyl Sulfosuccinate, Sodium
Dioctyl Sulfosuccinates
Dioctyl Sulfosuccinic Acid
Dioctyl Sulfosuccinic Acid, Ammonium Salt
Dioctyl Sulfosuccinic Acid, Barium Salt
Dioctyl Sulfosuccinic Acid, Calcium Salt
Dioctyl Sulfosuccinic Acid, Magnesium Salt
Dioctyl Sulfosuccinic Acid, Potassium Salt
Dioctyl Sulfosuccinic Acid, Sodium Salt
Dioctylsulfosuccinate
Dioctylsulphosuccinate, Sodium
Docusate
Docusate Calcium
Docusate Potassium
Docusate Sodium
DOSS
Sodium Bis(2-ethylhexyl)sulfosuccinate
Sodium Dioctyl Sulfosuccinate
Sodium Dioctylsulphosuccinate
Sodium Sulfosuccinate, Diethylhexyl
Sulfosuccinate, Diethylhexyl Sodium
Sulfosuccinate, Dioctyl
Sulfosuccinates, Dioctyl
Sulfosuccinic Acid bis(2-Ethylhexyl) Este
Molecular FormulaC20H37NaO7S
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C20H38O7S.Na/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1
InChIKeyAPSBXTVYXVQYAB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN WATER (G/L): 15 (25 °C), 23 (40 °C), 30 (50 °C), 55 (70 °C);  SOL IN CARBON TETRACHLORIDE, PETROLEUM ETHER, NAPHTHA, XYLENE, DIBUTYL PHTHALATE, LIQUID PETROLATUM, ACETONE, ALCOHOL, VEGETABLE OILS;  VERY SOL IN WATER-MISCIBLE ORGANIC SOLVENTS
FREELY SOL IN GLYCERIN
Water Solubility = 71000 mg/L @ 25 °C

Docusate Sodium (CAS 577-11-7): Procurement-Relevant Characteristics and In-Class Positioning


Docusate Sodium (CAS 577-11-7), also known as dioctyl sodium sulfosuccinate (DSS), is an anionic surfactant belonging to the docusate salt family, which includes docusate calcium and docusate potassium [1]. As an emollient laxative, it functions by reducing the surface tension of stool, facilitating the penetration of water and fats into the fecal mass to soften it [2]. While widely recognized for its clinical use as a stool softener, its unique physicochemical properties, particularly as a surfactant with a well-defined critical micelle concentration (CMC), underpin a broader range of applications in pharmaceutical formulation and industrial processes, which often differentiate it from its closest in-class analogs and other laxative agents [3].

Why Docusate Sodium Cannot Be Considered Interchangeable: Key Differentiators in Counterion, Efficacy, and Application-Specific Performance


While docusate sodium, calcium, and potassium share the same active anionic bis(2-ethylhexyl) sulfosuccinate moiety, assuming functional interchangeability in procurement is a critical error. The counterion dictates not only the physical form and solubility profile but also the practical utility in specific applications [1]. For instance, docusate calcium may be selected over docusate sodium for patients on sodium-restricted diets, but docusate sodium is generally less expensive, a key procurement factor [2]. More critically, the clinical efficacy of docusate sodium is distinct from other laxative classes; it is a non-stimulant stool softener, unlike the stimulant sodium picosulfate [3], and its utility as a pharmaceutical excipient—where its surfactant properties are leveraged for wetting and dissolution enhancement—is a unique advantage not shared by many alternatives like polyethylene glycol (PEG) [4]. Therefore, selection must be driven by the specific quantitative evidence of its performance in the intended context.

Quantitative Differentiation Guide for Docusate Sodium: Evidence from Head-to-Head Trials and Surfactant Property Comparisons


Comparative Efficacy vs. Docusate Calcium in Elderly Patients

In a three-week randomized controlled trial (RCT) involving 46 elderly institutionalized patients, docusate calcium demonstrated a statistically significant increase in mean stool frequency compared to placebo (2.83 vs 1.75 bowel movements per week, P<0.02). In contrast, docusate sodium did not achieve a statistically significant difference from placebo (1.95 vs 1.50 bowel movements per week, P=NS) [1]. This head-to-head comparison against a placebo baseline indicates that docusate calcium may offer a more predictable clinical effect in this specific population.

Geriatric Pharmacotherapy Stool Softener Efficacy Comparative Clinical Trial

Efficacy as a Laxative: Comparison to Placebo and Senna

A systematic review and multiple RCTs have consistently found that docusate sodium is no more effective than placebo for increasing stool frequency or softening stool [1]. A specific randomized, double-blind, placebo-controlled trial in hospice patients demonstrated no added benefit when docusate sodium was combined with senna compared to senna alone [2]. Furthermore, a 2010 Cochrane review and subsequent analyses concluded docusate is less effective than other laxatives like lactulose or psyllium [3]. This evidence positions docusate sodium as a weak or placebo-equivalent standalone laxative, a critical differentiator from more potent stimulant or osmotic agents.

Palliative Care Opioid-Induced Constipation Placebo-Controlled Trial

Role as an Excipient: Surfactant Property Comparison for Formulation

Docusate sodium is a highly efficient wetting agent and emulsifier, a property that distinguishes it from many other laxatives that are used solely as APIs. Its critical micelle concentration (CMC) is a key performance metric. Compared to another common non-ionic surfactant, Tween 80, docusate sodium has a significantly higher CMC (8.2 mM vs. 0.012 mM) [1]. This means a higher concentration of docusate sodium is required to form micelles, but it also exhibits excellent wetting properties at lower concentrations. Its ability to enhance dissolution of poorly soluble drugs is a primary reason for its inclusion in over 50 unique FDA-approved formulations as a Type IV Drug Master File (DMF) excipient [2].

Pharmaceutical Formulation Excipient Selection Surfactant Properties

Solubility Profile: Water Solubility as a Function of Temperature

The solubility of docusate sodium in water is highly temperature-dependent, a critical parameter for liquid formulation development. Its solubility increases from 15 g/L at 25°C to 55 g/L at 70°C [1]. This significant change in solubility over a relatively narrow temperature range is a key differentiator from many other common pharmaceutical excipients and APIs, which may have flatter solubility curves.

Preformulation Physicochemical Characterization Solubility Enhancement

Enhancement of Peritoneal Dialysis Clearance

In an in vivo rabbit model, the addition of docusate sodium (DSS) to peritoneal dialysis fluid significantly enhanced the clearance of creatinine and urea. Compared to baseline (pre-DSS) clearances, a single exchange with 0.005% to 0.04% DSS resulted in a mean percent increase in creatinine clearance of 74% to 244% and in urea clearance of 79% to 166%, respectively [1]. This effect persisted for the duration of the procedure, and no acute toxicity was observed.

Nephrology Peritoneal Dialysis Clearance Enhancement

Regulatory Status: USP/NF Compliance and FDA Excipient Classification

Docusate sodium is an FDA-approved OTC active pharmaceutical ingredient (API) for use as a stool softener and is also a well-established pharmaceutical excipient [1]. It meets USP/NF standards for purity and quality . A key differentiator from many alternative surfactants is that docusate sodium is supported by a Type IV Drug Master File (DMF) specifically for its use as an excipient in oral solid dose formulations [2]. This regulatory backing reduces the development and approval burden for drug manufacturers compared to using a novel or non-compendial surfactant.

Regulatory Affairs Excipient Compliance USP Monograph

Evidence-Backed Application Scenarios for Docusate Sodium: From Formulation to Specialized Clinical Research


Pharmaceutical Formulation: Wetting Agent and Dissolution Enhancer in Oral Solid Dosage Forms

For pharmaceutical scientists developing oral solid dosage forms (tablets/capsules) of poorly water-soluble drugs, docusate sodium is a strategic choice as a wetting agent and dissolution enhancer. Its efficacy as an FDA-approved excipient is supported by a Type IV DMF, which simplifies regulatory filings . The compound's CMC (8.2 mM) [6] and its known ability to enhance dissolution at sub-CMC concentrations provide a rational basis for its use in pre-formulation and formulation development. Procurement should specify USP/NF grade material to ensure compliance.

Post-Surgical and Hospital Formulary Management: A Gentle, Non-Stimulant Stool Softener

Hospital pharmacies and formulary managers should consider docusate sodium for its specific, evidence-supported role as a non-stimulant stool softener. It is indicated for patients who must avoid straining, such as those recovering from surgery, with hemorrhoids, or with certain cardiovascular conditions . The evidence clearly shows it is not effective as a potent laxative compared to placebo or other agents [6], but its gentle mechanism and OTC availability make it a safe and appropriate first-line option for softening stool in at-risk populations. This application scenario relies on its safety profile and mechanism of action rather than on robust laxative efficacy data.

Specialized Research Tool: Enhancing Peritoneal Transport in Dialysis Studies

For researchers in nephrology or drug delivery, docusate sodium offers a unique and verifiable application: enhancing peritoneal transport. Preclinical studies in a rabbit model demonstrated that a single lavage with docusate sodium (0.005% to 0.04%) can increase creatinine clearance by up to 244% and urea clearance by up to 166% compared to baseline . This effect, which persisted for the duration of the procedure, suggests a potential role in optimizing peritoneal dialysis efficiency or as a research tool for studying peritoneal membrane permeability. This is a niche but highly differentiated application not shared by other stool softeners or common surfactants.

Industrial Surfactant: High-Speed Wetting in Textile and Coatings

In industrial settings such as textile processing and coatings manufacturing, docusate sodium (often referred to as DOSS or OT Paste) is valued as a high-speed wetting agent . Its ability to rapidly reduce surface tension ensures uniform dye uptake and consistent coating application, which can be directly quantified by measures like the Draves wetting test [6]. This industrial-grade procurement is driven by its superior wetting kinetics and cost-effectiveness compared to other anionic surfactants, a distinction from its pharmaceutical counterpart which is governed by purity and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Docusate Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.